molecular formula C7H13ClN2O3 B7813439 3-(2-amino-ethyl)-5-ethyl-oxazolidine-2,4-dione, hydrochloride, AldrichCPR

3-(2-amino-ethyl)-5-ethyl-oxazolidine-2,4-dione, hydrochloride, AldrichCPR

Cat. No.: B7813439
M. Wt: 208.64 g/mol
InChI Key: FVAUKWQDXHTWER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Amino-ethyl)-5-ethyl-oxazolidine-2,4-dione, hydrochloride, AldrichCPR is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an oxazolidine ring and an aminoethyl group, making it a versatile intermediate for synthesizing other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Amino-ethyl)-5-ethyl-oxazolidine-2,4-dione, hydrochloride typically involves the cyclization of ethyl-2-amino-ethylamine with oxalyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the product is then hydrochlorinated to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Amino-ethyl)-5-ethyl-oxazolidine-2,4-dione, hydrochloride undergoes various types of chemical reactions, including:

  • Oxidation: The aminoethyl group can be oxidized to form corresponding amine oxides.

  • Reduction: The oxazolidine ring can be reduced to yield amines.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the oxazolidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: Nucleophiles like ammonia or amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Aminoethylamine oxides

  • Reduction: Ethylamine derivatives

  • Substitution: Substituted oxazolidines or amines

Scientific Research Applications

3-(2-Amino-ethyl)-5-ethyl-oxazolidine-2,4-dione, hydrochloride has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.

  • Biology: The compound can be used to study enzyme inhibition and protein interactions.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2-Amino-ethyl)-5-ethyl-oxazolidine-2,4-dione, hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The aminoethyl group can act as a nucleophile, while the oxazolidine ring can participate in hydrogen bonding and other interactions. These properties make it useful in various biological and chemical processes.

Comparison with Similar Compounds

  • 3-(2-Aminoethyl)aminopropyltrimethoxysilane: Used as a silane coupling agent in materials science.

  • Tris(2-aminoethyl)amine: A water-soluble ligand used in coordination chemistry.

Uniqueness: 3-(2-Amino-ethyl)-5-ethyl-oxazolidine-2,4-dione, hydrochloride is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-(2-aminoethyl)-5-ethyl-1,3-oxazolidine-2,4-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3.ClH/c1-2-5-6(10)9(4-3-8)7(11)12-5;/h5H,2-4,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAUKWQDXHTWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(=O)O1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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